molecular formula C17H26N4O2 B12244914 Tert-butyl 4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazine-1-carboxylate

Tert-butyl 4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazine-1-carboxylate

Cat. No.: B12244914
M. Wt: 318.4 g/mol
InChI Key: VYGZZNPZXWKQIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazine-1-carboxylate is a synthetic organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazine-1-carboxylate typically involves the reaction of a tetrahydroquinazoline derivative with piperazine and tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as DIPEA (N,N-diisopropylethylamine) in an organic solvent like ethanol. The mixture is stirred for several hours, and the product is isolated via column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and viral infections.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Tert-butyl 4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. It can inhibit enzymes or modulate receptors, leading to changes in cellular pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazine-1-carboxylate is unique due to its specific combination of the quinazoline and piperazine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C17H26N4O2

Molecular Weight

318.4 g/mol

IUPAC Name

tert-butyl 4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazine-1-carboxylate

InChI

InChI=1S/C17H26N4O2/c1-17(2,3)23-16(22)21-10-8-20(9-11-21)15-13-6-4-5-7-14(13)18-12-19-15/h12H,4-11H2,1-3H3

InChI Key

VYGZZNPZXWKQIZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=NC3=C2CCCC3

Origin of Product

United States

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